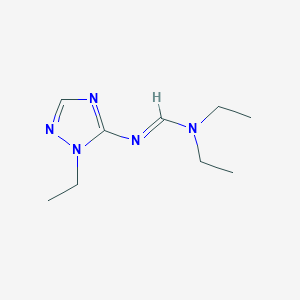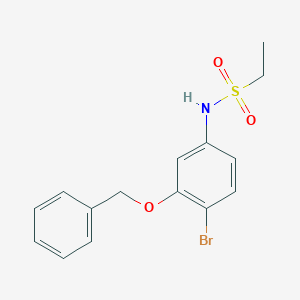
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Sulfonamidation: The final step involves the reaction of the benzyloxy-bromophenyl intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ethanesulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Ethanesulfonic acid and corresponding amines.
科学研究应用
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to its sulfonamide moiety.
Biological Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)ethanesulfonamide: Lacks the benzyloxy group, which may affect its biological activity and solubility.
N-(3-(Benzyloxy)phenyl)ethanesulfonamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
N-(3-(Benzyloxy)-4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is unique due to the presence of both the benzyloxy and bromine substituents on the phenyl ring
属性
分子式 |
C15H16BrNO3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
N-(4-bromo-3-phenylmethoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-2-21(18,19)17-13-8-9-14(16)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
InChI 键 |
NNCUAKARKWZAFP-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


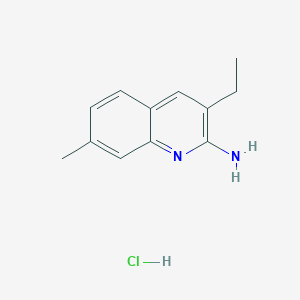
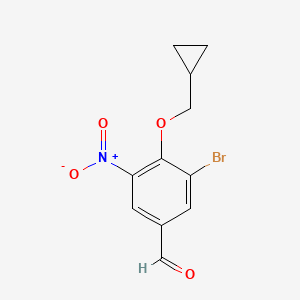
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)


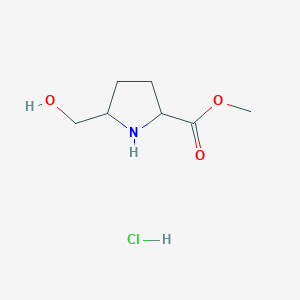
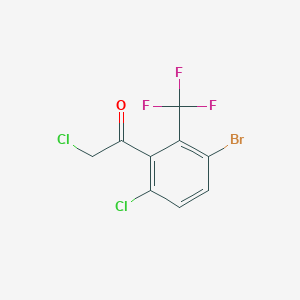
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
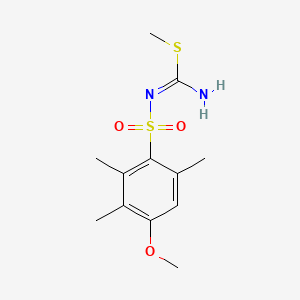
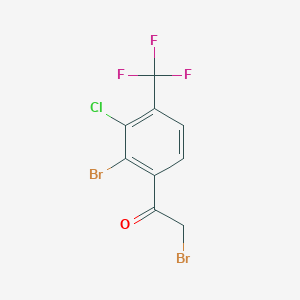

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
